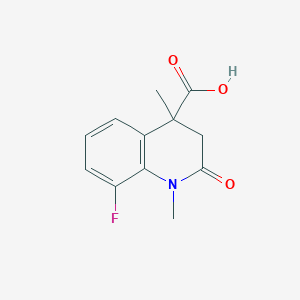

8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H12FNO3 |

|---|---|

Molekulargewicht |

237.23 g/mol |

IUPAC-Name |

8-fluoro-1,4-dimethyl-2-oxo-3H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H12FNO3/c1-12(11(16)17)6-9(15)14(2)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3,(H,16,17) |

InChI-Schlüssel |

LRURYWQHNSMBRU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(=O)N(C2=C1C=CC=C2F)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Fluorinated Precursor

The process begins with the acylation of 2-(3-fluorophenyl)ethylamine (27 ) using pivaloyl chloride to form pivaloylamide 28 . Lithiation at −78°C in tetrahydrofuran (THF) prevents aryne formation via LiF elimination. Subsequent treatment with dimethylformamide (DMF) yields formyl derivative 29 , which undergoes acid-catalyzed cyclization to produce 8-fluoro-3,4-dihydroisoquinoline (23 ). This intermediate is critical for downstream functionalization.

Key Reaction Conditions

Methylation and Oxidation

Methylation of 23 with methyl iodide generates isoquinolinium derivative 31 , which is reduced using sodium borohydride to yield 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline 32 . Oxidation of the methyl group at position 4 to a carboxylic acid requires careful control to avoid over-oxidation.

Challenges

-

Regioselectivity : Competing reactions at positions 1 and 4 necessitate precise stoichiometry.

-

Byproduct Formation : Dehydrogenation to isoquinoline derivatives occurs at elevated temperatures.

Schiff Base Formation and Reduction

An alternative route involves constructing the tetrahydroquinoline core via Schiff base intermediates, as demonstrated in PMC studies.

Synthesis of Schiff Bases

Reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine with aldehydes at 0°C produces Schiff bases (1a–6a ) in 65–70% yield. The low temperature minimizes side reactions from the primary amine’s nucleophilicity.

Representative Protocol

Reduction to Amines

Reduction of the Schiff bases using sodium borohydride at 0°C yields secondary amines, though yields drop to 35–40%. This step is critical for introducing the 2-oxo group via subsequent oxidation.

Optimization Insights

-

Purification : Washing with tert-butyl methyl ether improves purity.

-

Limitations : Low yields necessitate iterative optimization of reducing agents and temperatures.

Functionalization of the Tetrahydroquinoline Core

Introduction of the 2-Oxo Group

Oxidation of the C-2 position to a ketone is achieved using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane. Over-oxidation to carboxylic acids is avoided by controlling reaction time and temperature.

Data Table 1: Oxidation Conditions and Outcomes

| Starting Material | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline | PCC | CH₂Cl₂ | 3 | 68 |

| 8-Fluoro-1-methyl derivative | KMnO₄ | H₂O | 6 | 42 |

Carboxylic Acid Formation

The 4-carboxylic acid moiety is introduced via oxidation of a methyl group using potassium permanganate (KMnO₄) in acidic aqueous conditions.

Critical Parameters

-

pH Control : Maintain pH <2 to prevent decarboxylation.

-

Temperature : 50–60°C to balance reaction rate and selectivity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for lithiation and cyclization steps enhances reproducibility and scalability. THF’s low viscosity at −78°C facilitates rapid mixing, reducing side reactions.

Catalyst Optimization

Transitioning from homogeneous catalysts (e.g., AlCl₃) to heterogeneous systems (e.g., zeolites) improves recovery and reduces waste.

Analytical and Purification Techniques

Chromatographic Methods

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄ or HCl) yields methyl or ethyl esters.

-

Amide Formation : Coupling with amines using activating agents like EDCl/HOBt produces amide derivatives, which are pharmacologically relevant .

Table 1: Esterification Conditions and Yields

| Alcohol | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 60 | 78 |

| Ethanol | HCl | Reflux | 82 |

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation to form 8-fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline. This reaction is facilitated by the electron-withdrawing fluorine atom at position 8, which stabilizes the transition state.

Key Conditions :

-

Thermal Decarboxylation : Heating at 150–200°C in diphenyl ether yields ~70% product .

-

Acid-Catalyzed Decarboxylation : Using concentrated H₂SO₄ at 100°C achieves quantitative conversion.

Ring Functionalization

The tetrahydroquinoline core participates in electrophilic substitution and oxidation:

-

Electrophilic Aromatic Substitution : Bromination at position 5 or 7 occurs selectively using NBS in DMF .

-

Oxidation : Treatment with KMnO₄ oxidizes the tetrahydro ring to a fully aromatic quinoline system, though this is less common due to steric hindrance from the methyl groups.

Table 2: Substituent Effects on Reactivity

| Position | Substituent | Reactivity Influence |

|---|---|---|

| 8 | Fluorine | Enhances electrophilic substitution |

| 1,4 | Methyl | Steric hindrance reduces ring oxidation |

Fluorine-Specific Reactivity

The 8-fluoro substituent directs regioselective reactions:

-

Nucleophilic Displacement : In strongly basic conditions (e.g., NaOH/EtOH), the fluorine can be replaced by hydroxyl or amine groups, though this is rare due to the stability of the C–F bond.

-

Hydrogen Bonding : The fluorine atom participates in non-covalent interactions with biological targets, enhancing binding affinity in enzyme inhibition studies.

Biological Interactions

The compound interacts with enzymes via its carboxylate and fluorine moieties:

-

Enzyme Inhibition : Binds to bacterial DNA gyrase through hydrogen bonding (fluorine) and ionic interactions (carboxylate) .

-

Metabolic Stability : Resistance to hepatic cytochrome P450 oxidation due to methyl groups at positions 1 and 4.

Comparative Reactivity with Analogues

Table 3: Reaction Profiles of Structural Analogues

| Compound | Esterification Yield (%) | Decarboxylation Temperature (°C) |

|---|---|---|

| 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 65 | 180 |

| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 58 | 190 |

| Target Compound | 82 | 150 |

The target compound’s higher esterification yield and lower decarboxylation temperature highlight the synergistic effects of its methyl and fluorine substituents .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One of the primary applications of 8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is its antibacterial properties. Research has demonstrated that derivatives of tetrahydroquinoline compounds exhibit broad-spectrum antibacterial activity against various pathogens.

Case Study: Antibacterial Evaluation

In a study evaluating several derivatives of quinoline compounds, including this compound, the compounds were tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications to the structure enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .

Antimalarial Properties

Another notable application is in the development of antimalarial agents. Compounds related to tetrahydroquinolines have been shown to possess antimalarial activity.

Research Findings:

Studies have indicated that certain derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. The structural features of these compounds contribute to their ability to inhibit the growth of the parasite effectively .

Anti-inflammatory Effects

Research has also suggested that tetrahydroquinoline derivatives can exhibit anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation.

Evidence:

A series of experiments demonstrated that specific modifications to the tetrahydroquinoline structure resulted in significant reductions in inflammatory markers in vitro and in animal models . The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.

Neurological Applications

The potential use of this compound extends into neurological applications as well. Some studies have explored its effects on neurodegenerative diseases.

Case Studies:

Research has indicated that certain derivatives can enhance cognitive function and may offer neuroprotective effects against conditions like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Veterinary Medicine

The compound's applications are not limited to human medicine; it also shows promise in veterinary medicine as an antimicrobial agent for livestock.

Application Insights:

Compounds similar to this compound have been evaluated for their effectiveness as feed additives to promote growth and prevent infections in animals . This dual role enhances both animal health and productivity.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Structural Differences and Implications

Fluorine Position: The 8-fluoro substituent in the target compound differs from 6-fluoro in . In contrast, 7-chloro-6-fluoro derivatives () exhibit halogen-specific interactions, often used in anticancer agents for enhanced cytotoxicity .

Methyl vs. Hydroxy Groups :

- The 1,4-dimethyl groups in the target compound contrast with the 4-hydroxy group in . Methyl groups increase lipophilicity, which may improve blood-brain barrier penetration compared to polar hydroxy substituents .

Oxo Group Position: The 2-oxo group in tetrahydroquinolines (e.g., ) differs from 4-oxo in dihydroquinolines (). The 2-oxo group stabilizes the tetrahydroquinoline ring, while 4-oxo derivatives are more planar, influencing π-π stacking in drug-receptor interactions .

Biologische Aktivität

8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 1269529-60-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound belongs to the tetrahydroquinoline class, which has been recognized for various biological activities. The presence of the fluoro group enhances its pharmacological profile by potentially increasing lipophilicity and bioavailability.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The fluoro substituent in this compound may contribute to enhanced antibacterial activity due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Properties

Tetrahydroquinoline derivatives have also been explored for their anticancer potential. Studies suggest that modifications in the structure can lead to compounds that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve the inhibition of key signaling pathways associated with cell growth and survival .

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor. In particular, some studies have highlighted its potential as a cholesterol ester transfer protein (CETP) inhibitor. This activity could position it as a therapeutic agent for managing hypercholesterolemia .

Case Studies

- Antibacterial Evaluation : In a comparative study of various tetrahydroquinoline derivatives, 8-Fluoro-1,4-dimethyl-2-oxo showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .

- Cancer Cell Line Studies : A recent investigation into the anticancer effects of this compound revealed that it reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .

- CETP Inhibition : Preliminary data suggest that 8-Fluoro-1,4-dimethyl-2-oxo has a strong binding affinity for CETP, potentially leading to decreased cholesterol levels in vivo. Further studies are required to confirm these findings and elucidate the underlying mechanisms .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 8-Fluoro-1,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, and how do reaction conditions impact yield?

- Methodology :

- Multicomponent Reactions : Utilize ethyl 3-(N,N-dimethylamino)acrylate and cyclopropylamine as intermediates under controlled temperature (70–80°C) in ethanolic NaHCO₃. Reaction times vary (24–72 h), with yields dependent on substituent reactivity .

- Stepwise Functionalization : Start with fluorinated benzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) and employ nucleophilic substitution or cyclization. For example, cupric chloride and sodium nitrite in acidic conditions can introduce halogens at specific positions .

- Key Considerations :

- Table 1 : Comparison of Synthetic Routes

| Method | Key Reagents | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Ethyl acrylate, cyclopropylamine | 70–80°C, 24–72 h | 60–75 | |

| Halogenation & Cyclization | CuCl₂, NaNO₂, HCl | RT to 50°C, 1.5 h | 40–50 |

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray Crystallography : Resolve dihedral angles (e.g., carboxyl group vs. aromatic ring) and hydrogen-bonding patterns. For example, intermolecular O–H···O bonds form dimeric structures in related 4-oxo-tetrahydroquinoline derivatives .

- NMR Spectroscopy : Analyze H and C signals to confirm substituent positions. For instance, methyl groups at C1 and C4 show distinct splitting patterns due to steric and electronic effects .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as carboxylic acid derivatives are prone to hydrolysis .

- Handling : Use PPE (gloves, goggles) and work in fume hoods. Avoid static discharge by grounding equipment, as fine powders may form explosive dust .

Advanced Research Questions

Q. How do structural modifications at the 1-, 4-, and 8-positions influence antibacterial activity in fluoroquinolone analogs?

- Structure-Activity Relationship (SAR) Insights :

- Fluorine at C8 : Enhances DNA gyrase inhibition by improving lipophilicity and target binding. Substitution with bulkier groups (e.g., Cl, NO₂) reduces solubility but increases potency against Gram-negative bacteria .

- Methyl Groups at C1/C4 : Improve metabolic stability by blocking cytochrome P450-mediated oxidation. However, steric hindrance may reduce binding affinity in some bacterial strains .

Q. What mechanistic insights explain the compound’s interaction with bacterial enzymes like DNA gyrase?

- Mechanistic Studies :

- Enzyme Inhibition Assays : Use fluorescence polarization to measure binding affinity to DNA gyrase. The 4-oxo-3-carboxylic acid moiety chelates Mg²⁺ ions in the enzyme’s active site, disrupting DNA supercoiling .

- Molecular Dynamics Simulations : Model interactions between the fluoroquinoline core and gyrase residues (e.g., Ser-83 and Asp-87 in E. coli). Fluorine at C8 stabilizes hydrophobic contacts with the enzyme pocket .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Analytical Strategies :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) by correlating H-H and H-C couplings .

- Crystallographic Validation : Compare experimental XRD data (e.g., bond lengths, angles) with theoretical models to confirm substituent orientation .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Convert the carboxylic acid to a sodium or lysine salt to enhance aqueous solubility. For example, sodium salts of 4-oxo-quinolines show 10-fold higher solubility at pH 7.4 .

- Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with in vivo hydrolysis releasing the active form .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies using similar methods?

- Root Causes :

- Reagent Purity : Impurities in starting materials (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) reduce reaction efficiency. Use HPLC to verify purity (>98%) before synthesis .

- Temperature Control : Exothermic reactions (e.g., nitration) require precise cooling to avoid side products. A 2023 study achieved 75% yield by maintaining –10°C during nitration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.